molecular formula C4H10ClNO2 B1617781 4-aminobutanoic acid hydrochloride CAS No. 5959-35-3

4-aminobutanoic acid hydrochloride

Cat. No.: B1617781
CAS No.: 5959-35-3
M. Wt: 139.58 g/mol
InChI Key: QPGLUEKHBNOAHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Aminobutyric acid hydrochloride, also known as 4-aminobutanoic acid hydrochloride, primarily targets the Gamma-aminobutyric acid type B receptor subunit 1 and 2 . These receptors are crucial in the central nervous system, where they play a significant role in inhibiting neurotransmission .

Mode of Action

As an inhibitory neurotransmitter, gamma-Aminobutyric acid hydrochloride modulates nerve cell activity by reducing the excitability of neurons . This interaction with its targets results in the prevention of excessive neural activity, contributing to the overall stability and proper functioning of the nervous system .

Biochemical Pathways

Gamma-Aminobutyric acid hydrochloride is involved in several biochemical pathways. It is synthesized from glutamic acid and is part of the GABA shunt, a crucial metabolic pathway that bypasses two steps of the citric acid cycle . This compound also plays a role in the regulation of growth, development, and stress response in plants .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and elimination (adme) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of gamma-Aminobutyric acid hydrochloride’s action are profound. By reducing the excitability of neurons, it helps maintain the balance between excitation and inhibition of neural networks . This results in reduced stress and anxiety, decreased sleep latency, and increased sleep continuity .

Action Environment

Environmental factors such as temperature, humidity, and oxygen content can influence the action, efficacy, and stability of gamma-Aminobutyric acid hydrochloride . For instance, these factors can affect the accumulation of this compound in plants, which in turn can impact its availability and efficacy .

Biochemical Analysis

Biochemical Properties

Gamma-Aminobutyric acid hydrochloride is synthesized from the amino acid glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD) . This enzymatic conversion removes a carboxyl group from glutamate, resulting in the formation of gamma-Aminobutyric acid hydrochloride . The process requires the coenzyme pyridoxal phosphate (PLP), derived from vitamin B6, as a cofactor .

Cellular Effects

Gamma-Aminobutyric acid hydrochloride acts primarily as an inhibitory neurotransmitter in the central nervous system, regulating neuronal excitability and maintaining the balance between excitation and inhibition . It binds to GABA receptors, which are ion channels or G protein-coupled receptors, resulting in hyperpolarization of the postsynaptic membrane and reducing neuronal firing . This inhibitory action helps control the transmission of signals and prevents excessive neuronal activity .

Molecular Mechanism

The molecular mechanism of gamma-Aminobutyric acid hydrochloride involves its binding to two types of receptors: GABA-A and GABA-B . Activation of GABA-A receptors leads to the influx of chloride ions into the neuron, hyperpolarizing the cell membrane and reducing its excitability . On the other hand, activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization and decreased neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of gamma-Aminobutyric acid hydrochloride can change over time in laboratory settings. For instance, GABA has been found to increase visual search time in a dose-dependent manner, but it did not affect visual search accuracy, temporal attention, nor visual working memory precision .

Dosage Effects in Animal Models

In animal models, the effects of gamma-Aminobutyric acid hydrochloride vary with different dosages. For instance, a small amount of GABA injected into an animal’s brain increases feed intake in a dose-dependent manner .

Metabolic Pathways

Gamma-Aminobutyric acid hydrochloride is involved in several metabolic pathways. Additionally, GABA is also generated through the polyamine degradation pathway .

Transport and Distribution

Gamma-Aminobutyric acid hydrochloride is transported and distributed within cells and tissues primarily through GABA transporters. GAT1 and GAT3 are the major GABA transporters in the brain . These transporters keep the extracellular levels of GABA low and provide amino acids for metabolic purposes .

Subcellular Localization

Gamma-Aminobutyric acid hydrochloride is primarily localized in the central nervous system, where it serves as the major inhibitory neurotransmitter . It is synthesized in nerve terminals and is exocytosed from these terminals during neurotransmission .

Chemical Reactions Analysis

Gamma-aminobutyric acid hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Gamma-aminobutyric acid hydrochloride is often compared with other gamma-aminobutyric acid derivatives, such as pregabalin and baclofen . While all these compounds share a similar core structure, they differ in their specific functional groups and pharmacological effects. For example:

These differences highlight the unique properties and applications of gamma-aminobutyric acid hydrochloride in various fields.

Properties

IUPAC Name

4-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGLUEKHBNOAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-12-2 (Parent)
Record name gamma-Aminobutyric acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50208256
Record name gamma-Aminobutyric acid hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-35-3
Record name Butanoic acid, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5959-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Aminobutyric acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Aminobutyric acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobutyric acid hydrochloride
Source European Chemicals Agency (ECHA)
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Record name .GAMMA.-AMINOBUTYRIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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